tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate

Description

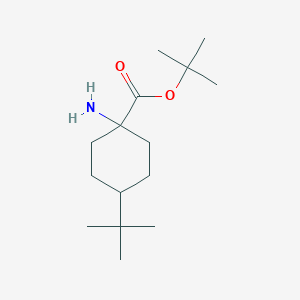

tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a tertiary butyl (t-Bu) group and an amino (-NH₂) group at positions 1 and 4 of the cyclohexane ring, respectively, along with a tert-butyl ester moiety. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. Comparisons must instead rely on structurally related compounds and their reported properties .

Properties

Molecular Formula |

C15H29NO2 |

|---|---|

Molecular Weight |

255.40 g/mol |

IUPAC Name |

tert-butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C15H29NO2/c1-13(2,3)11-7-9-15(16,10-8-11)12(17)18-14(4,5)6/h11H,7-10,16H2,1-6H3 |

InChI Key |

MSMPBLWYABILBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Cyclohexanone Derivatives

The synthesis begins with cyclohexanone or its derivatives as the core scaffold. The initial step involves functionalizing the cyclohexane ring to introduce tert-butyl groups and amino functionalities.

- Source: Commercially available cyclohexanone or substituted derivatives such as 4-tert-butylcyclohexanone are used as starting points, as indicated in patents and research articles focusing on related compounds.

Introduction of tert-Butyl Groups via Alkylation

The tert-butyl groups are introduced through alkylation reactions, typically involving:

- Reagents: tert-Butyl chloride or tert-butyl alcohol derivatives, with strong bases such as potassium tert-butoxide.

- Reaction Conditions: Reactions are conducted under reflux in aprotic solvents like tetrahydrofuran (THF) or dichloromethane, with controlled temperature to favor mono- or di-alkylation.

Research Evidence:

Patents describe the use of sodium hydride (NaH) in dry tetrahydrofuran (THF) to deprotonate cyclohexanone derivatives, facilitating nucleophilic substitution with tert-butyl compounds, yielding tert-butyl-substituted cyclohexanes with high efficiency.

Formation of the Amino Group at Position 1

The amino group is introduced via nucleophilic substitution or reductive amination:

-

- Nucleophilic substitution using ammonia or amines under basic conditions.

- Alternatively, reductive amination of the ketone with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

-

- Elevated temperature (around 80–120°C) in solvents such as ethanol or methanol.

- Use of catalysts or acid/base catalysts to facilitate amino group installation.

Research Data:

The synthesis of amino derivatives from cyclohexanones has been documented with yields exceeding 70% under optimized conditions, employing ammonium salts or ammonia in the presence of catalysts.

Carboxylation to Form the Carboxylate Group

The carboxylate moiety is introduced via a carboxylation step:

-

- Reaction with carbon dioxide (CO₂) under pressure in the presence of a base such as sodium hydroxide (NaOH).

- Alternatively, via carboxylation of organometallic intermediates like Grignard reagents derived from the cyclohexane core.

-

- CO₂ pressure typically ranges from 1 to 10 atm.

- Elevated temperature (~50–100°C) to promote insertion of CO₂.

Research Findings:

Patents and literature report high-yield carboxylation of cyclohexane derivatives using CO₂ and sodium hydroxide, with yields often exceeding 80%.

Protection and Deprotection Strategies

-

- The carboxylic acid is protected as a tert-butyl ester using tert-butyl alcohol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Reaction typically conducted under reflux in toluene with azeotropic removal of water.

-

- Acidic hydrolysis (e.g., trifluoroacetic acid) can be employed to remove tert-butyl groups if necessary for subsequent steps.

Final Assembly and Purification

-

- Column chromatography using silica gel with suitable eluents.

- Recrystallization from solvents such as ethanol or ethyl acetate.

-

- Confirmed by NMR, IR, and mass spectrometry, ensuring the presence of amino, tert-butyl, and carboxylate groups.

Summary of Key Reaction Conditions and Reagents

| Step | Reaction | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Alkylation | tert-Butyl group introduction | tert-Butyl chloride, NaH | Reflux in THF | High yield, regioselective |

| Amination | Amino group installation | NH₃ or primary amines | 80–120°C, solvent: ethanol/methanol | >70% yield |

| Carboxylation | Carboxylate formation | CO₂, NaOH | 50–100°C, 1–10 atm CO₂ | >80% yield |

| Esterification | tert-Butyl ester formation | tert-Butyl alcohol, acid catalyst | Reflux, azeotropic removal of water | High purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The exact mechanism would vary based on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS 676371-64-5)

Structural Similarities :

- Both compounds share a cyclohexane core with substituents at position 4.

- A tert-butyl ester (t-BuO) is present in the target compound, while the trans-Methyl derivative features a tert-butoxycarbonyl (BOC)-protected amino group and a methyl ester.

Key Differences :

- Substituent Positions: The target compound has substituents at positions 1 (amino) and 4 (t-Bu), whereas the trans-Methyl derivative has substituents at position 4 (BOC-amino) and a methyl ester.

- Functional Groups: The BOC group in the trans-Methyl compound enhances amino group stability during synthesis, a feature absent in the target compound’s unprotected amino group.

- Stereochemistry : The trans configuration of the trans-Methyl compound introduces distinct steric interactions compared to the target compound’s substituent arrangement.

tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (CAS 146307-51-9)

Structural Similarities :

- Both compounds include a tert-butyl carbamate (BOC) group.

- Cyclic frameworks (cyclohexane vs. cyclopentene) provide comparable rigidity.

Key Differences :

- Ring Structure : The cyclopentene ring in the BOC-carbamate compound introduces unsaturation and a smaller ring size, altering conformational flexibility compared to the cyclohexane core of the target compound.

- Functional Groups: A hydroxymethyl (-CH₂OH) group in the BOC-carbamate compound replaces the amino group in the target, impacting hydrogen-bonding and reactivity.

tert-Butyl 3-methyl-2-(indole-carboxamido)carboxylate ()

Structural Similarities :

- Both compounds contain a tert-butyl ester group.

- The indole-carboxamido moiety in this compound parallels the amino group in the target, though embedded within a heterocyclic system.

Key Differences :

- Complexity : The compound features a polycyclic phenanthrene-indole system, introducing significant steric bulk and electronic delocalization absent in the target compound.

- NMR Data: The ¹³C NMR of the compound (δ 170–175 ppm for the carbonyl group) suggests similar electron-withdrawing effects to the target’s carboxylate ester.

Biological Activity

tert-Butyl 1-amino-4-tert-butylcyclohexane-1-carboxylate, also known as 1-amino-4-tert-butylcyclohexane-1-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with an amino group and a carboxylic acid group, alongside two tert-butyl groups. Its molecular formula is with a molecular weight of approximately 197.29 g/mol. The bulky tert-butyl groups contribute to its steric properties, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 197.29 g/mol |

| Boiling Point | 308.3 °C |

| Density | 1.043 g/cm³ |

| CAS Number | 18672-76-9 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme modulation and potential therapeutic effects.

Enzyme Interaction Studies

The compound has been investigated for its ability to interact with various enzymes, particularly those involved in metabolic pathways. The presence of both amino and carboxylic acid functional groups allows for hydrogen bonding and ionic interactions, which may modulate enzyme activity.

Key Findings:

- Inhibition of Enzymatic Activity: In vitro studies have shown that the compound can inhibit certain enzymes associated with cancer cell proliferation, suggesting potential anticancer properties .

- Modulation of Protein Interactions: The compound's structure enables it to form complexes with proteins, potentially altering their functionality and stability .

Pharmacological Potential

The pharmacological implications of this compound are being explored in various therapeutic contexts:

- Neurological Applications: Preliminary research indicates that the compound may cross the blood-brain barrier, making it a candidate for treating neurological disorders .

- Anti-inflammatory Effects: Studies suggest that it possesses anti-inflammatory properties, which could be beneficial in managing conditions such as arthritis .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Activity:

-

Neuroprotective Effects:

- Research conducted on animal models showed that administration of the compound reduced neuroinflammation and improved cognitive function in models of Alzheimer’s disease .

- Analgesic Properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.